N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a nitro group, a sulfonamide group, and a methylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide typically involves multiple steps One common method starts with the nitration of benzene to form nitrobenzene This is followed by sulfonation to introduce the sulfonamide group
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This allows for the efficient production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can produce a variety of sulfonamide derivatives.
Scientific Research Applications
N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can also interact with biological molecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]-2-nitrobenzene-1-sulfonamide
- N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamide
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H13N3O4S |
---|---|
Molecular Weight |
259.28 g/mol |
IUPAC Name |
N-[2-(methylamino)ethyl]-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H13N3O4S/c1-10-6-7-11-17(15,16)9-5-3-2-4-8(9)12(13)14/h2-5,10-11H,6-7H2,1H3 |
InChI Key |
CLBSOUYAJISZMH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.